molecular formula C7H10BNO4S B1421301 (2-[(Methylamino)sulfonyl]phenyl)boronic acid CAS No. 956283-09-3

(2-[(Methylamino)sulfonyl]phenyl)boronic acid

Cat. No. B1421301
M. Wt: 215.04 g/mol
InChI Key: AZXVSPOMIIRTDT-UHFFFAOYSA-N
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Description

“(2-[(Methylamino)sulfonyl]phenyl)boronic acid” is a chemical compound with the empirical formula C7H10BNO4S . It has a molecular weight of 215.03 . The compound is provided in solid form .


Molecular Structure Analysis

The SMILES string for “(2-[(Methylamino)sulfonyl]phenyl)boronic acid” is CNS(=O)(=O)c1ccccc1B(O)O . This string represents the structure of the molecule in a linear format.


Chemical Reactions Analysis

Boronic acids, including “(2-[(Methylamino)sulfonyl]phenyl)boronic acid”, are known to be involved in various chemical reactions. One such reaction is the protodeboronation of pinacol boronic esters . This reaction is valuable for the formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

    Catalytic Protodeboronation for Anti-Markovnikov Hydromethylation

    • Results : The method was further employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

    Biomedical Research and Drug Development

    • Summary : (2-[(Methylamino)sulfonyl]phenyl)boronic acid is a valuable reagent widely used in the synthesis of bioactive compounds and drug molecules. It plays a crucial role in drug development programs targeting diseases such as cancer and bacterial infections .

    Boronic Acid-Based Fluorescent Sensors

    • Summary : Boronic acid forms reversible cyclic boronic esters with cis-1,2- or 1,3-diols. Researchers have extended this principle to create fluorescent sensors. These sensors include boronic acid-appended molecular sensors and unconventional smart materials like boronic acid-functionalized polymers .

    Suzuki–Miyaura Coupling

    • Summary : Boronic acids are essential reagents in Suzuki–Miyaura coupling reactions. They participate in the formation of C-C bonds, allowing the synthesis of complex organic molecules. Stability assessment of new boronic esters involves studying their equilibrium with diols .

Safety And Hazards

“(2-[(Methylamino)sulfonyl]phenyl)boronic acid” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[2-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXVSPOMIIRTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674668
Record name [2-(Methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-[(Methylamino)sulfonyl]phenyl)boronic acid

CAS RN

956283-09-3
Record name [2-(Methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-[(Methylamino)sulfonyl]phenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Li, KR McKenna, Z Li, M Yadav, R Krishnamurthy… - Analyst, 2018 - pubs.rsc.org
Identifying small sugar isomers can be challenging by ion mobility-mass spectrometry (IM-MS) alone due to their small collision cross section differences. Herein, we report IM-MS …
Number of citations: 24 pubs.rsc.org

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